molecular formula C9H14N2O3 B13505429 Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13505429
M. Wt: 198.22 g/mol
InChI Key: RVXYUSYITKKKNO-UHFFFAOYSA-N
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Description

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate is an organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of an ethyl ester group and a sec-butyl substituent, making it a unique derivative within the oxadiazole class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of sec-butyl hydrazine with ethyl oxalyl chloride to form an intermediate hydrazide. This intermediate then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the employment of automated systems for reagent addition and temperature control ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethyl group.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it could interact with microbial enzymes, disrupting their function and leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Ethyl 5-(sec-butyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other oxadiazole derivatives:

    Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate: Similar structure but with a tert-butyl group, which may alter its reactivity and biological activity.

    Mthis compound: Contains a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    Ethyl 5-(sec-butyl)-1,2,3-oxadiazole-3-carboxylate: Different position of the nitrogen atoms in the ring, leading to distinct chemical properties.

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

ethyl 5-butan-2-yl-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H14N2O3/c1-4-6(3)8-10-7(11-14-8)9(12)13-5-2/h6H,4-5H2,1-3H3

InChI Key

RVXYUSYITKKKNO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(=NO1)C(=O)OCC

Origin of Product

United States

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